![molecular formula C14H13BrN4O2 B1459970 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide CAS No. 1628256-47-2](/img/no-structure.png)

9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

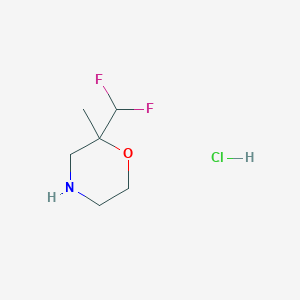

9-Bromo-5,6-dihydrobenzo [f]imidazo [1,2-d] [1,4]oxazepine is a chemical compound . It has a molecular weight of 265.11 . The compound is solid in its physical form .

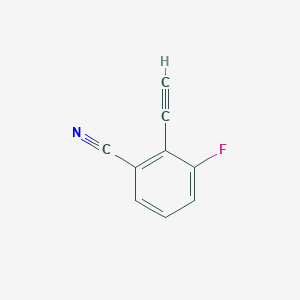

Molecular Structure Analysis

The linear formula of this compound is C11H9BrN2O . For more detailed structural information, you may need to refer to its InChI code .Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique

Pharmaceutical Development

The core structure of the compound, which includes an imidazole ring, is commonly found in molecules with significant biological activity. This suggests potential applications in the development of new pharmaceuticals. The bromo substituent in particular could be utilized in further chemical reactions to create derivatives with varied biological activities. The imidazole ring is known for its presence in compounds with antifungal, antibacterial, and antitumor properties .

Agrochemical Research

Imidazole derivatives are also explored for their use in agrochemicals. The specific structure of this compound could be investigated for its efficacy in plant protection or growth regulation. The synthesis of such compounds often involves regiocontrolled methods, which are crucial for creating substances with the desired biological effects .

Material Chemistry

The compound’s molecular framework could be valuable in the field of material chemistry, particularly in the creation of functional materials. Imidazole rings are part of many functional materials due to their stability and versatile chemical reactivity, which could be beneficial in developing new materials with specific properties .

Catalysis

Imidazole derivatives can act as ligands in catalytic systems. The bromo group in the compound could facilitate the formation of metal complexes, which are often used as catalysts in various chemical reactions. These catalysts can be applied in both industrial processes and fundamental chemical research .

Solar Cell Research

The structural motif of imidazole is sometimes incorporated into dyes for solar cells. The compound , with its conjugated system and potential for further functionalization, might be a candidate for the development of new dyes that improve the efficiency of solar cells .

Optical Applications

Due to the presence of the imidazole ring, this compound could be explored for its optical properties. Imidazole derivatives are known to have applications in the creation of organic light-emitting diodes (OLEDs) and other optical devices. The bromo group could allow for further chemical modifications to tailor the optical characteristics of the material .

Safety and Hazards

Propriétés

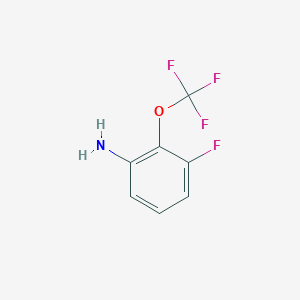

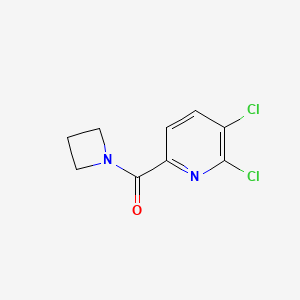

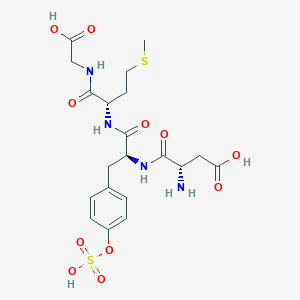

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide' involves the reaction of 2-amino-5-bromo-benzonitrile with ethyl chloroformate to form ethyl 2-(5-bromo-2-cyanophenyl)acetate. This intermediate is then reacted with ethyl glycinate hydrochloride to form ethyl 2-(5-bromo-2-cyanophenyl)glycinate. The final step involves the reaction of this intermediate with 2-amino-4,5,6,7-tetrahydrobenzoxazole-4-carboxamide to form the target compound.", "Starting Materials": [ "2-amino-5-bromo-benzonitrile", "ethyl chloroformate", "ethyl glycinate hydrochloride", "2-amino-4,5,6,7-tetrahydrobenzoxazole-4-carboxamide" ], "Reaction": [ "Step 1: Reaction of 2-amino-5-bromo-benzonitrile with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(5-bromo-2-cyanophenyl)acetate.", "Step 2: Reaction of ethyl 2-(5-bromo-2-cyanophenyl)acetate with ethyl glycinate hydrochloride in the presence of a base such as sodium hydride to form ethyl 2-(5-bromo-2-cyanophenyl)glycinate.", "Step 3: Reaction of ethyl 2-(5-bromo-2-cyanophenyl)glycinate with 2-amino-4,5,6,7-tetrahydrobenzoxazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the target compound '9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide'." ] } | |

Numéro CAS |

1628256-47-2 |

Nom du produit |

9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide |

Formule moléculaire |

C14H13BrN4O2 |

Poids moléculaire |

349.18 g/mol |

Nom IUPAC |

9-bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide |

InChI |

InChI=1S/C14H13BrN4O2/c1-8(16)17-14(20)11-7-19-4-5-21-12-6-9(15)2-3-10(12)13(19)18-11/h2-3,6-7H,4-5H2,1H3,(H2,16,17,20) |

Clé InChI |

QQBPRBQFQKYQST-UHFFFAOYSA-N |

SMILES |

CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |

SMILES canonique |

CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)

![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)

![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)

![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)

![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)